1-Bromo-4-(cyclohexyloxy)benzene
Overview
Description
1-Bromo-4-(cyclohexyloxy)benzene: is an organic compound with the molecular formula C12H15BrO . It is a brominated aromatic ether, where a bromine atom is substituted at the para position of a benzene ring, and a cyclohexyloxy group is attached to the same ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclohexyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(cyclohexyloxy)benzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclohexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Major Products:
- Substitution reactions yield products like 4-(cyclohexyloxy)aniline or 4-(cyclohexyloxy)thiophenol.
- Oxidation reactions produce compounds such as 4-(cyclohexyloxy)phenol or 4-(cyclohexyloxy)quinone .
Scientific Research Applications
1-Bromo-4-(cyclohexyloxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclohexyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different biological or chemical properties. The cyclohexyloxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(heptadecafluorooctyl)benzene
- 1-Bromo-4-(difluoromethoxy)benzene
- 1-Bromo-4-(trimethylsilyl)benzene
- 1-Bromo-4-(4-nitrophenoxy)benzene
Comparison: 1-Bromo-4-(cyclohexyloxy)benzene is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to its analogs with different substituents. For example, the trifluoromethoxy and heptadecafluorooctyl derivatives exhibit different reactivity patterns due to the electron-withdrawing nature of the fluorine atoms .
Properties
IUPAC Name |
1-bromo-4-cyclohexyloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDIBSZKPCLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456700 | |
Record name | 1-bromo-4-cyclohexyloxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30752-31-9 | |
Record name | 1-Bromo-4-(cyclohexyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30752-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-4-cyclohexyloxy-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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